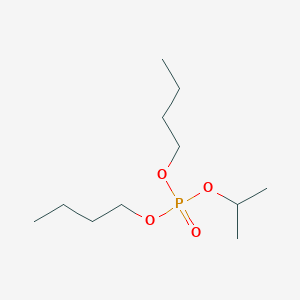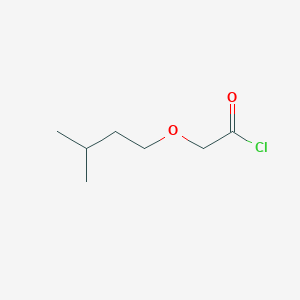
(3-Methylbutoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyloxy-acetyl chloride is an organic compound that belongs to the class of acyl chlorides. Acyl chlorides are known for their reactivity and are commonly used as intermediates in organic synthesis. The compound is characterized by the presence of an isopentyloxy group attached to an acetyl chloride moiety. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopentyloxy-acetyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentyl alcohol with acetyl chloride in the presence of a catalyst such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, the production of isopentyloxy-acetyl chloride may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as fractional distillation, ensures the production of high-purity isopentyloxy-acetyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
Isopentyloxy-acetyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Amines: React with isopentyloxy-acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters, often in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to the corresponding acid.
Reducing Agents: Such as lithium aluminum hydride, reduce the compound to the alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Isopentyloxy-acetic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Isopentyloxy-acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of drug molecules, particularly those requiring acylation reactions.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes.
Mecanismo De Acción
The mechanism of action of isopentyloxy-acetyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acetyl chloride moiety is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl Chloride: A simpler acyl chloride with similar reactivity but lacks the isopentyloxy group.
Isobutyryl Chloride: Another acyl chloride with a different alkyl group, leading to variations in reactivity and applications.
Benzoyl Chloride: An aromatic acyl chloride with distinct chemical properties due to the presence of a benzene ring.
Uniqueness
Isopentyloxy-acetyl chloride is unique due to the presence of the isopentyloxy group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
56680-74-1 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
2-(3-methylbutoxy)acetyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-6(2)3-4-10-5-7(8)9/h6H,3-5H2,1-2H3 |
Clave InChI |
CFHVIUYXOPTISK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]phenyl propylcarbamate](/img/structure/B14622487.png)
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)

![1,7-Di(bicyclo[2.2.1]hept-5-en-2-yl)heptan-4-one](/img/structure/B14622508.png)
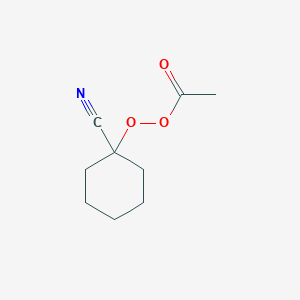
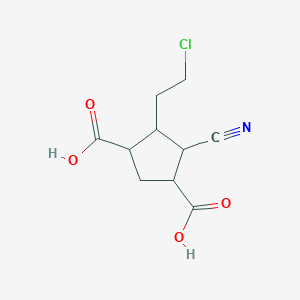
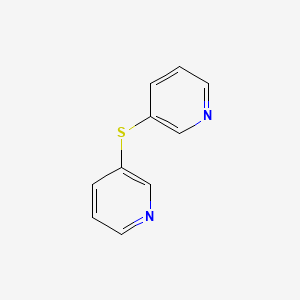
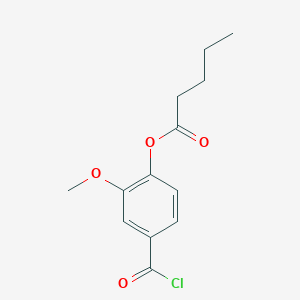
![Acetic acid;[4-(3,10-dihydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14622544.png)
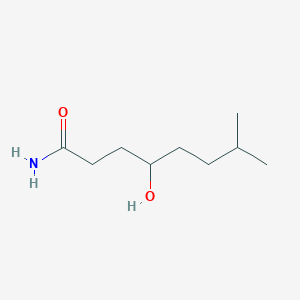
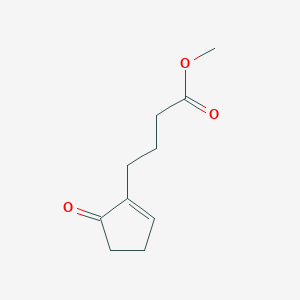
![4-{2-[4-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)phenyl]ethenyl}benzoic acid](/img/structure/B14622551.png)
![1-Oxaspiro[4.5]decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5R,6S)-rel-](/img/structure/B14622560.png)
